molecular formula C18H23O5PS B4787887 Ethoxy-bis[2-(methoxymethoxy)phenyl]-sulfanylidene-lambda5-phosphane

Ethoxy-bis[2-(methoxymethoxy)phenyl]-sulfanylidene-lambda5-phosphane

Cat. No.: B4787887
M. Wt: 382.4 g/mol
InChI Key: ZOMPNOVJDAATFG-UHFFFAOYSA-N
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Description

Ethoxy-bis[2-(methoxymethoxy)phenyl]-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound known for its unique chemical structure and properties This compound features a central phosphorus atom bonded to ethoxy and bis[2-(methoxymethoxy)phenyl] groups, with a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethoxy-bis[2-(methoxymethoxy)phenyl]-sulfanylidene-lambda5-phosphane typically involves the reaction of phosphorus trichloride with 2-(methoxymethoxy)phenyl lithium reagents, followed by the introduction of an ethoxy group and a sulfanylidene moiety. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with modifications to improve yield and purity. This includes optimizing reaction times, temperatures, and the use of continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethoxy-bis[2-(methoxymethoxy)phenyl]-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the corresponding phosphine.

    Substitution: The ethoxy and methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Ethoxy-bis[2-(methoxymethoxy)phenyl]-sulfanylidene-lambda5-phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its role in drug design and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ethoxy-bis[2-(methoxymethoxy)phenyl]-sulfanylidene-lambda5-phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethoxy)phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3,4-Bis(2-(2-methoxyethoxy)ethoxy)benzaldehyde

Uniqueness

Ethoxy-bis[2-(methoxymethoxy)phenyl]-sulfanylidene-lambda5-phosphane is unique due to its specific combination of functional groups and its ability to form stable complexes with transition metals. This makes it particularly valuable in catalytic applications where stability and reactivity are crucial.

Properties

IUPAC Name

ethoxy-bis[2-(methoxymethoxy)phenyl]-sulfanylidene-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23O5PS/c1-4-23-24(25,17-11-7-5-9-15(17)21-13-19-2)18-12-8-6-10-16(18)22-14-20-3/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMPNOVJDAATFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1OCOC)C2=CC=CC=C2OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23O5PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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